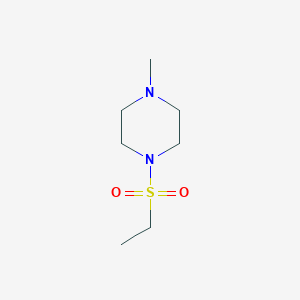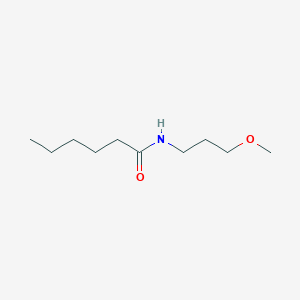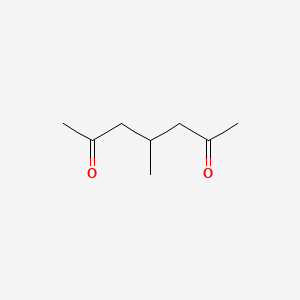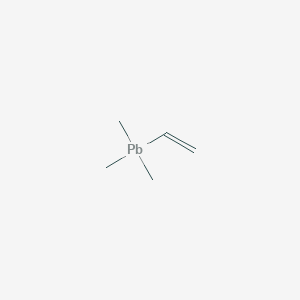
Ethenyl(trimethyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(trimethyl)plumbane is an organolead compound with the chemical formula ( \text{Pb(C}_2\text{H}_3)(\text{CH}_3)_3 ) It is a derivative of plumbane, where the lead atom is bonded to one ethenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl(trimethyl)plumbane can be synthesized through the reaction of trimethyllead chloride with vinylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial due to the toxicity of lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler lead-containing compounds.
Substitution: The ethenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Lead oxides, carbon dioxide, water.
Reduction: Lead metal, hydrocarbons.
Substitution: Various organolead compounds depending on the substituent introduced.
Scientific Research Applications
Ethenyl(trimethyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.
Medicine: Investigated for its potential use in radiotherapy due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethenyl(trimethyl)plumbane involves its interaction with molecular targets such as enzymes and cellular components. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to toxic effects, making it important to handle this compound with care.
Comparison with Similar Compounds
Trimethyllead chloride: Another organolead compound with similar reactivity.
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: An oxidizing agent in organic synthesis.
Uniqueness: Ethenyl(trimethyl)plumbane is unique due to the presence of the ethenyl group, which imparts different reactivity compared to other organolead compounds. This makes it valuable for specific synthetic applications where the ethenyl functionality is required.
Properties
CAS No. |
5381-67-9 |
|---|---|
Molecular Formula |
C5H12Pb |
Molecular Weight |
279 g/mol |
IUPAC Name |
ethenyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H3.3CH3.Pb/c1-2;;;;/h1H,2H2;3*1H3; |
InChI Key |
CULSAKZEJQYMHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



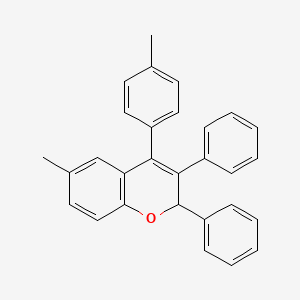
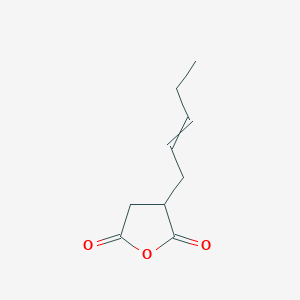
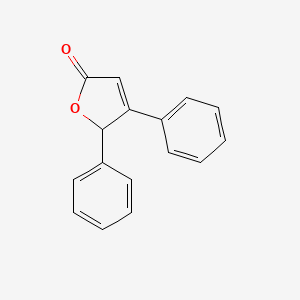
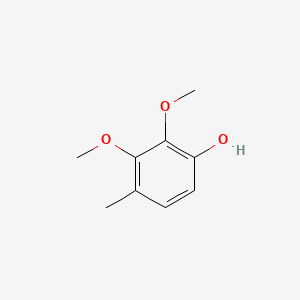


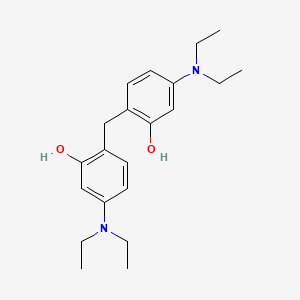
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
